Regaloside C

Description

Structure

3D Structure

Properties

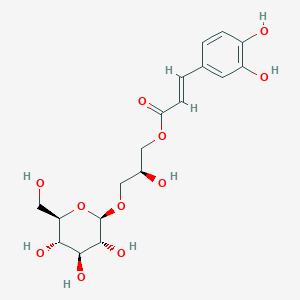

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLNCWXFKKSRQB-NSVVQGBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347728 |

Source

|

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-85-2 |

Source

|

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Regaloside C: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anti-inflammatory and cardiomyocyte protective effects. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and summarizing available quantitative data to facilitate further investigation and application of this natural compound.

Core Biological Activities

This compound has been primarily investigated for two key biological activities:

-

Anti-inflammatory Activity: As a member of the phenylpropanoid class of compounds, this compound is suggested to possess anti-inflammatory properties. While direct quantitative data for this compound is not yet available in the public domain, studies on structurally similar compounds isolated from Lilium species, such as Regaloside A and Regaloside B, provide strong evidence for the anti-inflammatory potential of this compound class.

-

Cardiomyocyte Protective Activity: Research has demonstrated that this compound exhibits a protective effect on cardiomyocytes, specifically by safeguarding mitochondria in H9C2 heart cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2]

Quantitative Data Summary

Quantitative data for the biological activities of this compound are not extensively published. However, data from closely related phenylpropanoid glycosides, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers, offer valuable insights into the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Regaloside Analogs

| Compound | Target | Assay | Concentration | % Inhibition / Reduction | Reference |

| Regaloside A | iNOS Expression | Western Blot | 50 µg/mL | 70.3 ± 4.07 | [3] |

| Regaloside B | iNOS Expression | Western Blot | 50 µg/mL | 26.2 ± 0.63 | [3] |

| Regaloside A | COX-2 Expression | Western Blot | 50 µg/mL | 131.6 ± 8.19 (Upregulation) | [3] |

| Regaloside B | COX-2 Expression | Western Blot | 50 µg/mL | 98.9 ± 4.99 | [3] |

| Regaloside A | p-p65/p65 Ratio | Western Blot | 50 µg/mL | 40.7 ± 1.30 | [3] |

| Regaloside B | p-p65/p65 Ratio | Western Blot | 50 µg/mL | 43.2 ± 1.60 | [3] |

| Regaloside A | VCAM-1 Expression | Western Blot | 50 µg/mL | 48.6 ± 2.65 | [3] |

| Regaloside B | VCAM-1 Expression | Western Blot | 50 µg/mL | 33.8 ± 1.74 | [3] |

Note: The data presented is for Regaloside A and B, not this compound. This information is provided as a proxy for the potential activity of this compound due to structural similarity.

Experimental Protocols

Anti-inflammatory Activity Assessment

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of phenylpropanoids from Lilium species.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

3. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2, p-p65):

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p65 (p-p65), and total p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Cardiomyocyte Protection Assay

The following protocol is a standard method to assess the protective effects of compounds against oxidative stress in a cardiomyocyte cell line.

1. Cell Culture and Induction of Oxidative Stress:

-

Cell Line: H9C2 rat cardiomyoblasts.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ environment.

-

Treatment:

-

Pre-treat H9C2 cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).

-

Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a defined duration (e.g., 2-4 hours).

-

2. Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

3. Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Principle: This assay uses a fluorescent dye (e.g., JC-1 or TMRM) to assess the integrity of the mitochondrial membrane, which is compromised during apoptosis and cellular stress.

-

Procedure:

-

After treatment, incubate the cells with the fluorescent dye according to the manufacturer's instructions.

-

Analyze the fluorescence using a fluorescence microscope or a flow cytometer.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Signaling Pathway Analysis

While direct evidence for the specific signaling pathways modulated by this compound is not yet available, based on the known anti-inflammatory activities of related phenylpropanoids, it is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is plausible that this compound inhibits the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Hypothesized Cardiomyocyte Protection Workflow

The protective effect of this compound on cardiomyocytes against oxidative stress likely involves the preservation of mitochondrial function. The experimental workflow to investigate this is outlined below.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cardiomyocyte protective activities. While direct quantitative data and specific signaling pathway elucidation for this compound are still needed, the information available for related compounds provides a strong foundation for future research. Further studies should focus on isolating sufficient quantities of this compound to perform comprehensive dose-response analyses for its biological activities and to definitively identify the molecular mechanisms and signaling pathways through which it exerts its therapeutic effects. Such investigations will be crucial for unlocking the full potential of this compound in the development of novel therapeutics.

References

Regaloside C: A Technical Guide to its Source, Isolation, and Biological Activity in the Lilium Genus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside, is a naturally occurring phenylpropanoid found within the bulbs of various species of the Lilium genus.[1][2] This compound, along with other related regaloside derivatives, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and cardiomyocyte protective effects.[1] This technical guide provides a comprehensive overview of the isolation of this compound from Lilium species, including detailed experimental protocols and quantitative data. Furthermore, it elucidates a key signaling pathway potentially involved in its cardioprotective mechanism.

Data Presentation: Isolation and Purification of Regaloside Analogs

The isolation of this compound and its analogs from Lilium bulbs typically involves a multi-step process of extraction and chromatographic purification. The following table summarizes representative quantitative data for the purification of regaloside-related compounds from the ethyl acetate fraction of Lilium longiflorum bulbs, as detailed in the experimental protocols.

| Compound | Starting Material | Yield (mg) | Purity (%) |

| Regaloside D | 200 mg of ethyl acetate fraction | 2.9 | 75.8 |

| Regaloside B | 200 mg of ethyl acetate fraction | 3.1 | 66.5 |

Note: This data is representative of the purification of regaloside analogs from Lilium longiflorum and suggests a feasible methodology for the isolation of this compound.[3][4]

Experimental Protocols

Extraction of Total Glycosides from Lilium Bulbs

This protocol describes the initial extraction of a crude glycoside mixture from dried Lilium bulbs.

-

Plant Material: Air-dried bulbs of a Lilium species (e.g., Lilium brownii) are used as the starting material.

-

Extraction Solvent: 80% ethanol.

-

Procedure:

-

The air-dried lily bulbs are subjected to reflux extraction with 80% ethanol.

-

This process is carried out in three cycles: the first cycle at 80°C for 3 hours, followed by two cycles at 60°C for 3 hours each.[5]

-

A plant-to-solvent ratio of 1:6 (w/v) is maintained throughout the extraction.[5]

-

The extracts from all cycles are combined and then concentrated under reduced pressure.

-

The concentrated extract is filtered to remove any particulate matter.[5]

-

Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol details the purification of regaloside compounds from a crude extract using CPC.

-

Sample Preparation: The crude extract (e.g., the ethyl acetate fraction) is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.[3]

-

Instrumentation: A high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC) instrument is used.

-

Solvent System: A two-phase solvent system is employed. A common system for separating phenylpropanoids from Lilium is a mixture of chloroform, methanol, isopropanol, and water, in a volumetric ratio of 5:2:2:4.[3][4]

-

Chromatographic Conditions:

-

The separation is performed in ascending mode, where the lower organic phase serves as the stationary phase and the upper aqueous phase is the mobile phase.[3][4]

-

The column is first filled with the stationary phase, and then the sample is injected.

-

The mobile phase is then pumped through the column at a specific flow rate.

-

Fractions are collected at regular intervals and analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

-

-

Structure Identification: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Experimental Workflow for this compound Isolation.

Proposed Signaling Pathway for Cardioprotective Effect of this compound

This compound has been shown to protect cardiomyocytes from oxidative stress-induced damage by preserving mitochondrial function.[1] A key mechanism in such protection involves the regulation of the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins.

Caption: Proposed Signaling Pathway for Cardioprotection.

In the presence of oxidative stress, the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is disrupted, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis. This compound is proposed to exert its cardioprotective effect by upregulating the expression of Bcl-2 and downregulating the activity of Bax, thereby stabilizing the mitochondrial membrane, preventing cytochrome c release, and inhibiting the apoptotic cascade.[6][7]

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]

Regaloside C: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus, has been identified as a compound with potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound and its closely related analogs in inflammation. Due to the limited specific data available for this compound, this document leverages findings from studies on the structurally similar compound, Regaloside B, and general knowledge of anti-inflammatory pathways to provide a detailed and actionable resource for the scientific community.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of regalosides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Regaloside B has been shown to inhibit the NF-κB pathway by reducing the phosphorylation of the p65 subunit of NF-κB in RAW264.7 macrophage cells. This inhibition of p65 phosphorylation prevents its activation and subsequent nuclear translocation, thereby downregulating the expression of NF-κB target genes, including those for iNOS and COX-2.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. While direct evidence for this compound is unavailable, many natural anti-inflammatory compounds are known to inhibit the phosphorylation of p38 MAPK and JNK.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. While there is no direct evidence of this compound's effect on the NLRP3 inflammasome, its general anti-inflammatory properties suggest it may have a modulatory role.

Quantitative Data Summary

Due to the scarcity of specific quantitative data for this compound, the following tables summarize the reported anti-inflammatory activities of the closely related compound, Regaloside B, and provide representative data for common inflammatory markers that would be relevant for assessing this compound's activity.

Table 1: In Vitro Anti-inflammatory Activity of Regaloside B

| Parameter | Cell Line | Stimulant | Regaloside B Concentration | Observed Effect | Reference |

| iNOS Expression | RAW264.7 | LPS | 50 µg/mL | Inhibition of expression | [3] |

| COX-2 Expression | RAW264.7 | LPS | 50 µg/mL | Reduction of expression | [3] |

| p-p65/p65 Ratio | RAW264.7 | LPS | 50 µg/mL | Decreased ratio | [3] |

| VCAM-1 Expression | Not Specified | Not Specified | Not Specified | Inhibition of expression | [3] |

Table 2: Representative IC₅₀ Values for Anti-inflammatory Compounds in LPS-Stimulated RAW264.7 Cells

| Compound/Extract | Target | IC₅₀ Value |

| Chrysophanol | NO Production | 18.6 µM |

| Emodin | NO Production | 12.5 µM |

| Luteolin | IL-6 Production | 5.3 µM |

| Quercetin | TNF-α Production | 12.1 µM |

Note: These values are for comparative purposes and do not represent data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in macrophage-like cells and the subsequent assessment of the inhibitory effects of a test compound.

1. Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting).

-

After 24 hours, the cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1 hour.

-

Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).

3. Nitric Oxide (NO) Assay (Griess Assay):

-

After incubation, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The nitrite concentration is determined from a sodium nitrite standard curve.

4. Cytokine Measurement (ELISA):

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

2. Treatment:

-

Animals are divided into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses.

-

This compound or the vehicle (e.g., saline with a small percentage of DMSO and Tween 80) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

3. Induction of Edema:

-

A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

-

The paw volume is measured immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).

-

The percentage of inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

The available evidence, primarily from the closely related compound Regaloside B, suggests that this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and potentially the MAPK signaling pathways. This leads to a reduction in the expression and production of key pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Quantitative analysis of this compound's activity: Determining the IC₅₀ values for the inhibition of key inflammatory markers.

-

Direct investigation of signaling pathways: Performing detailed Western blot analyses to confirm the effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

In vivo efficacy studies: Expanding on the carrageenan-induced paw edema model to include other models of inflammation and assess dose-response relationships and pharmacokinetic profiles.

-

NLRP3 inflammasome modulation: Investigating the potential of this compound to inhibit NLRP3 inflammasome activation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound. By providing a clear overview of its likely mechanisms of action and detailed experimental protocols, it is hoped that this document will stimulate further investigation into this promising natural compound.

References

The Mitochondrial Protection Mechanism of Regaloside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated significant promise as a cardioprotective agent.[1] This technical guide provides an in-depth overview of the core mitochondrial protection mechanisms of this compound, with a focus on its action in mitigating oxidative stress-induced cardiomyocyte injury. We will delve into the experimental evidence, key signaling pathways, and detailed methodologies for assessing its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Introduction

Mitochondrial dysfunction is a key pathological feature in a variety of cardiovascular diseases. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), can lead to mitochondrial damage, disruption of the mitochondrial membrane potential (MMP), and initiation of the apoptotic cascade, ultimately resulting in cell death. This compound has emerged as a promising natural compound with potent anti-inflammatory and cardiomyocyte-protective activities, primarily through the preservation of mitochondrial integrity and function in the face of oxidative insults.[1]

Core Mitochondrial Protection Mechanisms

This compound exerts its protective effects on mitochondria through a multi-faceted approach, primarily by combating oxidative stress and inhibiting apoptosis. Studies utilizing H9c2 cardiomyoblasts have shown that this compound can effectively shield these cells from hydrogen peroxide (H₂O₂)-induced injury.[2]

Attenuation of Oxidative Stress

This compound has been shown to directly counteract the detrimental effects of oxidative stress on mitochondria. Key protective effects include:

-

Decreased Mitochondrial ROS Levels: this compound treatment leads to a reduction in the accumulation of mitochondrial ROS, a primary driver of cellular damage.[2]

-

Improved Mitochondrial Respiration: The compound helps in alleviating impaired mitochondrial respiration, ensuring the continued efficiency of the electron transport chain.[2]

-

Elevated Cellular ATP Levels: By preserving mitochondrial function, this compound supports the maintenance of cellular ATP levels, which is crucial for cell survival and function.[2]

Inhibition of Apoptosis

A critical aspect of this compound's protective mechanism is its ability to modulate the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial integrity. This is achieved through:

-

Stabilization of Mitochondrial Membrane Potential (MMP): this compound improves the disruption of the mitochondrial membrane potential, a key event that often precedes apoptosis.[2]

-

Modulation of Apoptosis-Associated Proteins: The compound influences the expression of key proteins involved in the apoptotic cascade.[2] This includes the regulation of the Bcl-2 family of proteins, which act as a critical checkpoint for the mitochondrial apoptotic pathway.

Activation of the AMPK Signaling Pathway

The protective effects of this compound are also linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a crucial energy sensor that, when activated, orchestrates a cellular response to restore energy balance. In the context of mitochondrial protection, AMPK activation can lead to enhanced mitochondrial biogenesis and function.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key parameters of mitochondrial function and cell viability in H₂O₂-induced H9c2 cardiomyoblasts.

| Parameter | Effect of this compound Treatment | Reference |

| Cell Viability | Increased | [2] |

| Lactate Dehydrogenase (LDH) Release | Decreased | [2] |

| Mitochondrial Membrane Potential (MMP) | Improved/Stabilized | [2] |

| Mitochondrial Reactive Oxygen Species (ROS) | Decreased | [2] |

| Cellular ATP Levels | Elevated | [2] |

| Mitochondrial Respiration | Alleviated Impairment | [2] |

| Apoptotic Pathway Component | Effect of this compound Treatment | Reference |

| Apoptosis-Associated Protein Expression | Modulated | [2] |

| AMPK Phosphorylation | Increased | [2] |

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its mitochondrial protective effects.

Caption: Proposed signaling pathway of this compound in mitochondrial protection.

Experimental Workflow

The diagram below outlines a typical experimental workflow to assess the mitochondrial protective effects of this compound.

Caption: Experimental workflow for assessing this compound's effects.

Logical Relationship of Key Events

This diagram illustrates the logical flow of events in this compound's mechanism of action.

Caption: Logical relationship of events in this compound's action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's mitochondrial protective effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability.

-

Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[3]

-

Induction of Oxidative Stress: After a desired pre-incubation period with this compound, introduce H₂O₂ to the wells at a pre-determined cytotoxic concentration.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[4]

Mitochondrial Membrane Potential (MMP) Measurement (JC-1 Assay)

JC-1 is a fluorescent dye that can be used to assess mitochondrial membrane potential.

-

Cell Preparation: Plate and treat cells with this compound and H₂O₂ as described for the cell viability assay.

-

JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution (at a final concentration of 1-10 µg/mL) to each well and incubate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence (around 529 nm).[5] The ratio of red to green fluorescence is used to quantify the change in MMP. This can be measured using a fluorescence microplate reader or flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to measure the protein expression levels of key molecules in the apoptotic pathway.

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated AMPK, and total AMPK) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

-

Cell Fractionation: After treatment, harvest the cells and use a mitochondria/cytosol fractionation kit to separate the cytosolic and mitochondrial fractions. This typically involves differential centrifugation.[6]

-

Western Blotting: Perform western blot analysis on both the cytosolic and mitochondrial fractions.

-

Detection: Probe the membranes with an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.[6]

Caspase Activation Assay

Caspase activation is a key event in the execution phase of apoptosis.

-

Principle: These assays often use a substrate that, when cleaved by an active caspase, releases a chromophore or a fluorophore.

-

Procedure: Lyse the treated cells and add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD for caspase-3).[7]

-

Measurement: Incubate the mixture and then measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[7]

Conclusion

This compound presents a compelling case as a mitochondrial protective agent, particularly in the context of oxidative stress-induced cardiac injury. Its ability to mitigate ROS production, stabilize mitochondrial membrane potential, preserve cellular energy levels, and modulate the apoptotic machinery through the AMPK signaling pathway underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and validation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic for cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Araloside C protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genetex.com [genetex.com]

- 7. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Regaloside C: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a focus on its anti-inflammatory and cardioprotective properties. While research specifically on this compound is still developing, this document synthesizes the available data and provides detailed experimental methodologies based on studies of closely related compounds and relevant biological assays.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C18H24O11 | [3] |

| Molecular Weight | 416.38 g/mol | [3] |

| CAS Number | 117591-85-2 | [3] |

| Solubility | DMSO: 100 mg/mL (240.17 mM; requires sonication) | [3] |

Potential Therapeutic Applications

Current research suggests that this compound holds promise in two primary therapeutic areas: inflammation and cardiovascular protection. Additionally, studies on total glycoside extracts from Lilium, which contain this compound, indicate potential roles in bone regeneration and angiogenesis.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[1][2][3] While specific quantitative data for this compound is limited, studies on related phenylpropanoids from Lilium Asiatic hybrids, such as Regaloside A and B, provide insights into its potential mechanism and efficacy. These compounds have been shown to inhibit key inflammatory mediators.

Quantitative Data on Related Phenylpropanoids (from Lilium Asiatic hybrids)

| Compound | Concentration | Target | Inhibition/Reduction | Cell Line |

| Regaloside A | 50 µg/mL | iNOS Expression | 70.3 ± 4.07% | RAW 264.7 |

| Regaloside B | 50 µg/mL | iNOS Expression | 26.2 ± 0.63% | RAW 264.7 |

| Regaloside A | 50 µg/mL | COX-2 Expression | 131.6 ± 8.19% (increase) | RAW 264.7 |

| Regaloside B | 50 µg/mL | COX-2 Expression | 98.9 ± 4.99% | RAW 264.7 |

| Regaloside A | 50 µg/mL | p-p65/p65 Ratio | 40.7 ± 1.30% | RAW 264.7 |

| Regaloside B | 50 µg/mL | p-p65/p65 Ratio | 43.2 ± 1.60% | RAW 264.7 |

Source: Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of related phenylpropanoids are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.

Cardiomyocyte Protection

This compound has demonstrated protective effects on H9C2 cardiomyocytes against hydrogen peroxide (H2O2)-induced mitochondrial damage.[1][2][3] This suggests a potential role in mitigating oxidative stress-related cardiac injury.

Experimental Workflow for Cardiomyocyte Protection Assay

Osteogenic Differentiation and Angiogenesis

Studies on the total glycosides from Lilium (TGL), which include this compound, have shown potential in promoting osteogenic differentiation and influencing angiogenesis. TGL has been observed to enhance the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUCMSCs). The mechanism may involve the HIF-1α signaling pathway, a key regulator of cellular responses to low oxygen, which is also implicated in angiogenesis.

Signaling Pathway: HIF-1α

References

In Vitro Bioactivity of Regaloside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest due to its potential therapeutic properties. In vitro research has highlighted its bioactivity, particularly in the realms of anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows to support further research and development. While direct quantitative data for this compound's anti-inflammatory activity is limited in the currently available literature, this guide presents data for the structurally similar compounds, Regaloside A and Regaloside B, to provide a valuable comparative context.

I. Anti-Inflammatory Activity of Regaloside Analogs

In the absence of specific quantitative data for this compound, this section summarizes the reported in vitro anti-inflammatory effects of its close structural analogs, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers. These findings offer insights into the potential anti-inflammatory mechanisms that may be shared by this compound.

Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of Regaloside A and Regaloside B in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

| Compound | Concentration | Target | Result | Reference |

| Regaloside A | 50 µg/mL | iNOS Expression | 70.3 ± 4.07% of control | [1] |

| 50 µg/mL | COX-2 Expression | 131.6 ± 8.19% of control | [1] | |

| 50 µg/mL | p-p65/p65 Ratio | 40.7 ± 1.30% of control | [1] | |

| 50 µg/mL | VCAM-1 Expression | 48.6 ± 2.65% of control | [1] | |

| Regaloside B | 50 µg/mL | iNOS Expression | 26.2 ± 0.63% of control | [1] |

| 50 µg/mL | COX-2 Expression | 98.9 ± 4.99% of control | [1] | |

| 50 µg/mL | p-p65/p65 Ratio | 43.2 ± 1.60% of control | [1] | |

| 50 µg/mL | VCAM-1 Expression | 33.8 ± 1.74% of control | [1] |

Experimental Protocols

-

Cell Line: Murine macrophage RAW 264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were pre-treated with Regaloside A or Regaloside B (50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, p65, or β-actin.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Details for a specific VCAM-1 expression assay protocol for Regaloside A and B were not provided in the reference. A general protocol for measuring VCAM-1 expression in response to inflammatory stimuli is outlined below.

-

Cell Culture: Human aortic smooth muscle cells (HASMCs) are a relevant cell line.

-

Treatment: Cells are pre-treated with the test compound before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

-

Analysis: VCAM-1 expression can be quantified by Western blot, ELISA, or flow cytometry using a specific anti-VCAM-1 antibody.

Signaling Pathway

The inhibitory effect of Regaloside A and B on the phosphorylation of the p65 subunit of NF-κB suggests that their anti-inflammatory activity is mediated, at least in part, through the NF-κB signaling pathway.

II. Cardioprotective Activity of this compound

This compound has demonstrated protective effects on cardiomyocytes, specifically by preserving mitochondrial function in the face of oxidative stress.[1]

Data Summary

The following table summarizes the quantitative data on the protective effects of total glycosides from lily (TGL), of which this compound is a component, on H₂O₂-induced injury in H9C2 rat heart cells.

| Treatment | Concentration | Outcome | Result | Reference |

| Total Glycosides from Lily (TGL) | 62.5 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] |

| 125 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] | |

| 250 µg/mL | Cell Viability | Increased compared to H₂O₂ alone | [1] | |

| 62.5 µg/mL | Late Apoptosis Rate | Decreased to 13.00% (from 24.63% with H₂O₂) | [1] | |

| 125 µg/mL | Late Apoptosis Rate | Decreased to 11.16% | [1] | |

| 250 µg/mL | Late Apoptosis Rate | Decreased to 7.41% | [1] | |

| 62.5 - 250 µg/mL | Mitochondrial Membrane Potential (ΔΨM) | Inhibited the decrease caused by H₂O₂ | [1] | |

| 62.5 - 250 µg/mL | ATP Levels | Alleviated the decrease caused by H₂O₂ | [1] |

Experimental Protocols

-

Cell Line: H9C2 rat cardiomyoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Oxidative Stress: Cells are treated with H₂O₂ (e.g., 600 µmol/L) for a specified period (e.g., 3 hours) to induce cell injury.[1]

-

Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., TGL containing this compound) for a designated time before the addition of H₂O₂.

-

Seeding: Seed H9C2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat cells with the test compound followed by H₂O₂ exposure.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell Treatment: Treat H9C2 cells in a suitable culture plate as described in the oxidative stress model.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark at 37°C.

-

Washing: Wash the cells with JC-1 staining buffer.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Workflow

Conclusion

The available in vitro evidence suggests that this compound possesses promising bioactivities. While direct quantitative data on its anti-inflammatory effects are pending, studies on its close analogs, Regaloside A and B, indicate a potential mechanism involving the inhibition of the NF-κB signaling pathway. More concretely, studies on total glycosides from lily, containing this compound, have demonstrated a significant protective effect on cardiomyocytes under oxidative stress, primarily through the preservation of mitochondrial function. The detailed protocols and visualized pathways provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory properties and further elucidating the molecular mechanisms underlying its cardioprotective effects.

References

An In-depth Technical Guide to Regaloside C (CAS Number: 117591-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside classified as a phenylpropanoid, is a natural compound isolated from the bulbs of plants belonging to the Lilium genus. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and known biological activities, with a focus on its anti-inflammatory and cardioprotective effects. The document includes experimental protocols and explores the potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized by a molecular formula of C₁₈H₂₄O₁₁ and a molecular weight of 416.38 g/mol .[1] It exists as a solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For optimal stability, it is recommended to store this compound at -20°C.

| Property | Value | Reference |

| CAS Number | 117591-85-2 | [1] |

| Molecular Formula | C₁₈H₂₄O₁₁ | [1] |

| Molecular Weight | 416.38 g/mol | [1] |

| Appearance | Solid | |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | |

| Storage | -20°C |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and data from similar phenylpropanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the caffeoyl, glycerol, and glucose moieties.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Aromatic protons of the caffeoyl group (~6.7-7.1 ppm) | Carbonyl carbon of the ester (~168 ppm) |

| Vinylic protons of the caffeoyl group (~6.3 and ~7.6 ppm) | Vinylic carbons of the caffeoyl group (~115-148 ppm) |

| Protons of the glycerol moiety (~3.5-4.5 ppm) | Aromatic carbons of the caffeoyl group (~114-146 ppm) |

| Anomeric proton of the glucose unit (~4.3 ppm) | Anomeric carbon of the glucose unit (~104 ppm) |

| Protons of the glucose moiety (~3.2-3.9 ppm) | Carbons of the glucose moiety (~62-78 ppm) |

| Carbons of the glycerol moiety (~64-72 ppm) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H (hydroxyl groups) | Broad band around 3400 cm⁻¹ |

| C-H (aromatic and aliphatic) | ~3100-2850 cm⁻¹ |

| C=O (ester carbonyl) | ~1700 cm⁻¹ |

| C=C (aromatic and vinylic) | ~1630 cm⁻¹ and ~1600-1450 cm⁻¹ |

| C-O (ester, ether, and alcohol) | ~1300-1000 cm⁻¹ |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The fragmentation pattern would likely involve the cleavage of the glycosidic bond and the ester linkage.

| Ion | Expected m/z |

| [M+H]⁺ | 417.13 |

| [M+Na]⁺ | 439.11 |

| Fragment (loss of glucose) | 255.06 |

| Fragment (caffeoyl moiety) | 163.04 |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory agent and a cardioprotective compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, although specific IC₅₀ values are not widely reported. The mechanism is believed to involve the modulation of inflammatory pathways. Phenylpropanoid glycosides, as a class, are known to inhibit the production of pro-inflammatory mediators.

Cardiomyocyte Protection

A key biological function of this compound is its ability to protect cardiomyocytes.[1] Studies have shown that it exerts this protective effect in H₂O₂-induced heart H9C2 cells by preserving mitochondrial integrity.[1] The proposed mechanism involves the mitigation of oxidative stress and the subsequent prevention of mitochondrial dysfunction, a critical factor in cardiomyocyte apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Lilium Genus

This protocol describes a general method for the extraction and isolation of phenylpropanoid glycosides from plant material.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Air-dried and powdered bulbs of a Lilium species are macerated with 80% ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, typically containing phenylpropanoid glycosides, is collected.

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient to yield the pure compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

-

Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Cardiomyocyte Protection Assay: H9C2 Cell Viability and Mitochondrial Membrane Potential

This protocol describes the evaluation of the cardioprotective effects of this compound on H9C2 rat cardiomyoblasts subjected to oxidative stress.

References

A Technical Guide to the Natural Sources of Phenylpropanoid Glycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoid glycerides are a class of specialized metabolites found in the plant kingdom, characterized by a glycerol backbone esterified with one or more phenylpropanoid moieties. These compounds are derived from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the biosynthesis of a vast array of natural products, including flavonoids, lignans, and stilbenes. Phenylpropanoid glycerides have garnered significant interest within the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of these compounds, detailing their biosynthesis, methods for their isolation and characterization, and the signaling pathways that regulate their production. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore and utilize these promising natural products.

Natural Distribution and Abundance

Phenylpropanoid glycerides are distributed across a variety of plant families, with notable concentrations in certain medicinal and ornamental species. The quantitative distribution of these compounds can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the known quantitative data for phenylpropanoid glycerides in various plant sources.

| Plant Species | Plant Part | Phenylpropanoid Glyceride | Concentration (µg/g dry weight) | Reference |

| Lilium longiflorum (Easter Lily) | Bulbs | (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol | 776.3 ± 8.4 | [1] |

| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 650.7 ± 32.6 | [1] | ||

| Closed Flower Buds | (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 4925.2 ± 512.8 | [1] | |

| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 3216.8 ± 406.4 | [1] | ||

| Mature Flowers | (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 6006.2 ± 625.8 | [1] | |

| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | 2160.3 ± 556.5 | [1] | ||

| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol | 1535.8 ± 174.1 | [1] |

| Plant Species | Plant Part | Phenylpropanoid Glycoside | Yield (mg from 900 mg of sample) | Reference |

| Pedicularis oederi | Whole Plant | Echinacoside | 31.6 | [2] |

| Jionoside A1 | 65.3 | [2] | ||

| Forsythoside B | 28.9 | [2] | ||

| Verbascoside | 74.1 | [2] |

Biosynthesis of Phenylpropanoid Glycerides

The biosynthesis of phenylpropanoid glycerides originates from the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The formation of the glyceride moiety involves the acylation of a glycerol backbone, a process catalyzed by specific acyltransferases.

Two key enzyme families are implicated in the final steps of phenylpropanoid glyceride biosynthesis:

-

Glycerol-3-phosphate Acyltransferases (GPATs): These enzymes catalyze the initial acylation of glycerol-3-phosphate at the sn-1 or sn-2 position to form lysophosphatidic acid.[1][3] Plant genomes encode multiple GPAT isoforms located in the plastids, mitochondria, and endoplasmic reticulum.[1][3] These enzymes can utilize acyl-CoAs as acyl donors.[1]

-

BAHD Acyltransferases: This is a large and diverse superfamily of plant acyltransferases that catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including alcohols.[4][5][6] It is hypothesized that specific members of the BAHD family are responsible for transferring the activated phenylpropanoid moieties (e.g., p-coumaroyl-CoA) to the glycerol backbone or to an already acylated glycerol derivative. The catalytic mechanism of BAHD acyltransferases involves a conserved HXXXD motif.[5]

The proposed biosynthetic pathway is depicted in the following diagram:

References

- 1. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

An In-depth Technical Guide to the Anti-inflammatory Properties of Glycerol Glucosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol glucosides, a class of naturally occurring compounds found in various organisms, are emerging as potent modulators of inflammatory responses. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these molecules, with a focus on their mechanisms of action at the cellular and molecular levels. We delve into the key signaling pathways affected by glycerol glucosides, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes quantitative data on their efficacy, details relevant experimental protocols for their study, and provides visual representations of the underlying biochemical cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are interested in the therapeutic potential of glycerol glucosides for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research.

Glycerol glucosides, such as floridoside and 2-O-α-D-glucosylglycerol, are small carbohydrate molecules that have demonstrated significant anti-inflammatory potential.[1][2] These compounds are known for their osmoprotective and moisturizing properties but are increasingly recognized for their ability to modulate key inflammatory pathways. This guide will explore the scientific evidence supporting the anti-inflammatory effects of glycerol glucosides, providing a detailed technical resource for their further investigation and potential therapeutic development.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of glycerol glucosides have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of Glycerol Glucosides

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | Result | Citation |

| Floridoside | BV-2 microglia | LPS (100 ng/mL) | Nitric Oxide (NO) Production | 1, 10, 50 µM | Dose-dependent inhibition | [3] |

| Floridoside | BV-2 microglia | H₂O₂ (500 µM) | Reactive Oxygen Species (ROS) | 50 µM | 59.89% decrease in fluorescence intensity | [3] |

| Floridoside | BV-2 microglia | LPS (100 ng/mL) | iNOS Protein Expression | 50 µM | Significant reduction | [3] |

| Floridoside | BV-2 microglia | LPS (100 ng/mL) | COX-2 Protein Expression | 50 µM | Significant reduction | [3] |

| Floridoside Derivative (1e) | Human Neutrophils | PMA | Oxidative Burst | 83 ± 7 µM (IC₅₀) | Inhibition of oxidative burst | [4][5] |

| Glycerol Monolaurate | Avian Macrophages (HD11) | LPS | IL-1β Gene Expression | 10 µg/mL | Significant suppression | [6] |

| Glycerol Monolaurate | Avian Macrophages (HD11) | LPS | IL-6 Gene Expression | 10 µg/mL | Significant suppression | [6] |

| Glycerol Monolaurate | Avian Macrophages (HD11) | - | IL-10 Gene Expression | 10 µg/mL | Increased expression | [6] |

| Glycerol Monolaurate | Avian Macrophages (HD11) | - | TGF-β1 Gene Expression | 10 µg/mL | Increased expression | [6] |

Table 2: In Vivo Anti-inflammatory Activity of Glycerol Glucosides

| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Result | Citation |

| Glycerol Monolaurate | Mice (High-fat diet) | High-fat diet | Serum IL-6 levels | Not specified | Reduction | [7] |

| Glycerol Monolaurate | Mice (High-fat diet) | High-fat diet | Serum TNF-α levels | Not specified | Reduction | [7] |

| Total Flavonoids from Glycyrrhiza Uralensis | Rats | Carrageenan | Paw Edema | 500 mg/kg | Significant inhibition | [8] |

Key Signaling Pathways Modulated by Glycerol Glucosides

Glycerol glucosides exert their anti-inflammatory effects by targeting critical signaling cascades that regulate the expression of pro-inflammatory mediators. The two primary pathways identified are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Glycerol glucosides have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[7][9][10][11]

Caption: Glycerol Glucoside inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators like iNOS and COX-2.

Studies have demonstrated that glycerol glucosides, particularly floridoside, can suppress the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory response.[3][12][13]

Caption: Glycerol Glucoside modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of glycerol glucosides.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes a common in vitro model to study the anti-inflammatory effects of compounds on macrophages.

Caption: Experimental workflow for in vitro inflammation assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Glycerol glucoside of interest

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for ELISA, Western blot, and RT-PCR

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot and RT-PCR) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the glycerol glucoside for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine production).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them for protein extraction (for Western blot) or RNA isolation (for RT-PCR).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the steps for measuring cytokine concentrations in cell culture supernatants.[14][15][16][17]

Procedure:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot for MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and ERK as markers of MAPK pathway activation.[1][18][19]

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK), as well as total p38 and total ERK, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (RT-PCR) for iNOS and COX-2 Gene Expression

This protocol describes the quantification of iNOS and COX-2 mRNA levels.[2][20][21][22]

Procedure:

-

RNA Isolation: Isolate total RNA from the cell lysates.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Real-Time PCR: Perform real-time PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

Glycerol glucosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects on reducing the production of pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of different glycerol glucosides is warranted to fully realize their therapeutic potential in treating a wide range of inflammatory diseases. The continued exploration of these compounds could lead to the development of novel and effective anti-inflammatory therapies with favorable safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Floridoside Phosphotriester Derivatives: Synthesis and Inhibition of Human Neutrophils’ Oxidative Burst [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecommons.cornell.edu [ecommons.cornell.edu]

- 8. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The specific inhibition of glycerol synthesis and the phosphorylation of a putative Mitogen-Activated Protein Kinase give insight into the mechanism of osmotic sensing in a dinoflagellate symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. h-h-c.com [h-h-c.com]

- 15. benchchem.com [benchchem.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Regaloside C: A Technical Guide to its Role in Oxidative Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's effects on oxidative stress, with a focus on its protective role in cardiomyocytes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to support further research and development of this compound as a therapeutic agent. While direct evidence is still emerging, the existing data suggests that this compound warrants further investigation for its potential in mitigating cellular damage induced by oxidative stress.

Introduction to this compound and Oxidative Stress